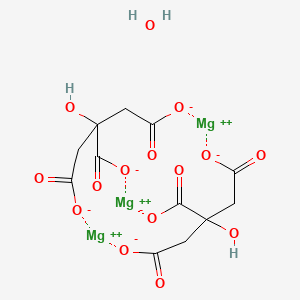
Magnesium citrate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium citrate hydrate is a compound formed by the reaction of magnesium carbonate and citric acid. It is a white or slightly yellow powder that is non-toxic and non-corrosive. This compound is highly soluble in water and is commonly used in various applications, including as a dietary supplement and a laxative .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium citrate hydrate can be synthesized by reacting magnesium oxide or magnesium carbonate with citric acid in an aqueous solution. The reaction typically occurs at elevated temperatures (around 70°C) to ensure complete dissolution of citric acid. The resulting solution is then cooled, and the precipitate is filtered and dried to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:
- Dissolving citric acid in purified water and heating to around 70°C.
- Slowly adding magnesium oxide or magnesium carbonate to the solution while stirring.
- Allowing the reaction to proceed for 3-4 hours, resulting in the formation of a white precipitate.
- Filtering and drying the precipitate at low temperatures (70-80°C) to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium citrate hydrate primarily undergoes substitution reactions. It can react with acids, bases, and salts to form various products.
Common Reagents and Conditions:
Acids: Reacts with hydrochloric acid to form magnesium chloride and citric acid.
Bases: Reacts with sodium hydroxide to form magnesium hydroxide and sodium citrate.
Salts: Reacts with calcium chloride to form calcium citrate and magnesium chloride.
Major Products Formed:
- Magnesium chloride
- Citric acid
- Magnesium hydroxide
- Sodium citrate
- Calcium citrate
Wissenschaftliche Forschungsanwendungen
Magnesium citrate hydrate has a wide range of applications in scientific research:
Wirkmechanismus
Magnesium citrate hydrate works by attracting water through the tissues by osmosis. Once in the intestine, it draws water into the bowel, which helps to soften the stool and stimulate bowel movements. This osmotic effect is primarily responsible for its laxative properties . Additionally, magnesium ions play a crucial role in various biochemical pathways, including muscle contraction, nerve function, and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
- Magnesium oxide
- Magnesium sulfate
- Magnesium chloride
- Magnesium hydroxide
- Magnesium carbonate
Comparison:
Magnesium oxide: Less soluble in water compared to magnesium citrate hydrate and primarily used as an antacid and laxative.
Magnesium sulfate:
Magnesium chloride: Highly soluble in water, used in de-icing and as a magnesium supplement.
Magnesium hydroxide:
Magnesium carbonate: Used as an antacid and in the production of magnesium oxide
This compound is unique due to its high solubility in water and its effectiveness as a laxative and dietary supplement. It is preferred in many applications due to its gentle action and high bioavailability .
Eigenschaften
Molekularformel |
C12H12Mg3O15 |
|---|---|
Molekulargewicht |
469.13 g/mol |
IUPAC-Name |
trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate |
InChI |
InChI=1S/2C6H8O7.3Mg.H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;;3*+2;/p-6 |
InChI-Schlüssel |
HZTVQLXIRHEMMB-UHFFFAOYSA-H |
Kanonische SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Mg+2].[Mg+2].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


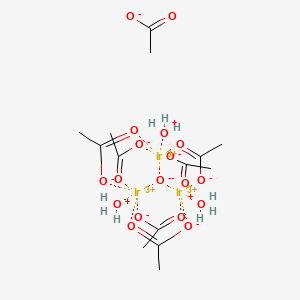
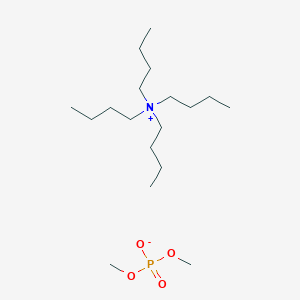
![Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13840232.png)
![6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13840238.png)

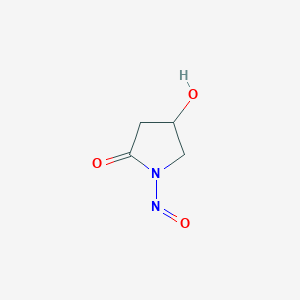
![cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13840246.png)
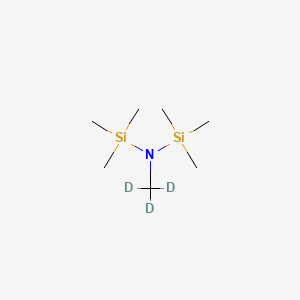
![1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea](/img/structure/B13840248.png)
![(3R,6S)-2-methyl-6-[(2R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13840249.png)
![[3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13840257.png)
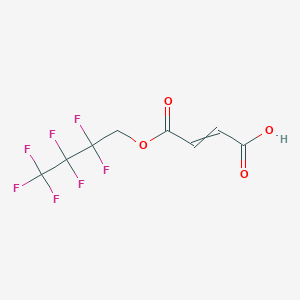
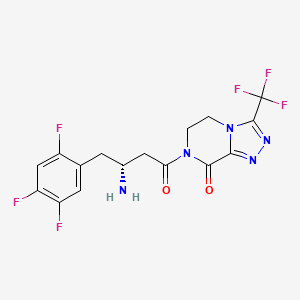
![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
